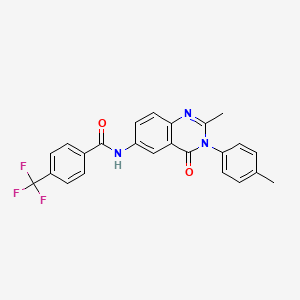

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3N3O2/c1-14-3-10-19(11-4-14)30-15(2)28-21-12-9-18(13-20(21)23(30)32)29-22(31)16-5-7-17(8-6-16)24(25,26)27/h3-13H,1-2H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNKEMJDXHYPCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzamide is a compound belonging to the quinazolinone family, notable for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a quinazolinone core with a methyl group and a p-tolyl substituent, along with a trifluoromethylbenzamide moiety. The molecular formula is , indicating the presence of nitrogen, oxygen, and fluorine functional groups that contribute to its chemical reactivity and potential biological activity.

| Property | Value |

|---|---|

| Common Name | This compound |

| Molecular Formula | |

| Molecular Weight | 403.39 g/mol |

| CAS Number | 1105236-32-5 |

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have shown that modifications in the structure can enhance efficacy against various cancer cell lines. For instance, compounds with similar structural features have demonstrated cytotoxic effects on human cancer cells by inducing apoptosis and inhibiting cell proliferation.

A study highlighted the effectiveness of quinazoline derivatives in targeting specific signaling pathways involved in cancer progression. The mechanism of action often involves the inhibition of kinases that are crucial for tumor growth and survival .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural components may enhance interactions with microbial targets, leading to effective inhibition of bacterial growth. For example, derivatives of quinazoline have been evaluated for their activity against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness depending on the specific substitution patterns on the quinazoline core.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, quinazoline derivatives have been investigated for their anti-inflammatory effects. The presence of functional groups such as trifluoromethyl can influence the compound's ability to modulate inflammatory pathways. In vitro assays have shown that these compounds can reduce pro-inflammatory cytokine production in activated immune cells .

Case Studies

- Anticancer Activity : A study conducted on a series of quinazoline derivatives revealed that those containing trifluoromethyl groups exhibited enhanced potency against breast cancer cell lines (MCF-7). The IC50 values were significantly lower compared to non-fluorinated analogs, suggesting that fluorination plays a critical role in enhancing biological activity.

- Antimicrobial Efficacy : In another study assessing the antimicrobial properties of various quinazoline derivatives, this compound was found to inhibit the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL, showcasing its potential as a lead compound for antibiotic development.

The synthesis of this compound typically involves multi-step organic reactions starting from anthranilic acid derivatives. Key steps include:

- Formation of Quinazolinone Core : Cyclization reactions involving anthranilic acid and appropriate aldehydes or ketones.

- Substitution Reactions : Introduction of p-tolyl and trifluoromethyl groups through electrophilic aromatic substitution.

The mechanism of action is largely dependent on the biological target. For anticancer activity, it is hypothesized that the compound interferes with kinase signaling pathways critical for cell cycle regulation. For antimicrobial effects, it may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that quinazolinone derivatives, including N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzamide, exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines by targeting critical enzymes involved in cell proliferation and survival pathways. For instance, studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell cycle regulation and apoptosis .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its mechanism often involves disrupting the bacterial cell wall synthesis or inhibiting essential enzymes that facilitate bacterial growth. This property makes it a candidate for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern .

3. Anti-inflammatory Effects

this compound has been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. This application is particularly relevant in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease .

Agricultural Applications

1. Pesticidal Activity

The compound's unique structure allows it to function as a potential pesticide. Studies have shown that it can effectively control certain agricultural pests by interfering with their metabolic processes or acting as a growth regulator. This application is crucial in developing eco-friendly pesticides that minimize environmental impact compared to conventional chemical pesticides .

2. Plant Growth Regulation

Research indicates that derivatives of quinazolinones can act as plant growth regulators. They may enhance plant growth by modulating hormonal pathways or improving nutrient uptake efficiency. This application is particularly beneficial in sustainable agriculture practices aimed at increasing crop yields without relying heavily on synthetic fertilizers .

Material Science Applications

1. Polymer Chemistry

The compound's ability to form stable complexes with metals makes it suitable for applications in polymer chemistry. It can be utilized as a ligand in the synthesis of metal-organic frameworks (MOFs), which are materials with applications in gas storage, catalysis, and drug delivery systems .

2. Nanotechnology

In nanotechnology, this compound can be incorporated into nanocarriers for targeted drug delivery systems. Its chemical properties allow for functionalization with various targeting moieties, enhancing the specificity of drug delivery to diseased tissues while minimizing side effects .

Case Study 1: Anticancer Research

A study published in Cancer Research explored the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The compound was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors .

Case Study 2: Agricultural Field Trials

Field trials conducted to assess the efficacy of this compound as a pesticide demonstrated a notable reduction in pest populations compared to untreated plots. The trials highlighted its potential as an eco-friendly alternative to traditional pesticides, showing minimal impact on non-target organisms and beneficial insects .

Case Study 3: Material Development

Research focusing on the use of this compound in polymer synthesis revealed its effectiveness as a stabilizing agent for metal nanoparticles used in catalysis. The resulting nanocomposites exhibited enhanced catalytic activity and stability under various reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, highlighting key structural and functional differences:

Key Observations:

Core Structure Influence: The quinazolinone core in the target compound and its 3-methoxy analog () is associated with pharmaceutical applications, particularly kinase inhibition. In contrast, the tetrazolyl and triazolo-oxazin cores () are tailored for herbicidal activity or enzyme targeting, respectively.

Substituent Effects :

- The 4-(trifluoromethyl) group in the target compound enhances lipophilicity and metabolic stability compared to the 3-methoxy analog. This aligns with trends in medicinal chemistry, where CF₃ groups are favored for improving pharmacokinetics .

- The chloro and methylsulfanyl groups in ’s herbicide likely enhance reactivity and environmental stability, critical for agricultural use .

This divergence underscores how minor structural changes (e.g., core substitution) dictate application .

Research Findings and Limitations

- Activity Data: Biological activity details (e.g., IC₅₀ values) are absent in the provided sources, necessitating inference from structural analogs. For instance, quinazolinones with trifluoromethyl groups often exhibit enhanced target binding compared to methoxy-substituted derivatives .

Q & A

Q. What are the optimal synthetic routes for N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethyl)benzamide?

Methodological Answer: The synthesis involves multi-step reactions starting with the formation of the quinazolinone core. Key steps include:

- Step 1: Condensation of substituted anthranilic acid derivatives with p-tolyl isocyanate to form the 3,4-dihydroquinazolin-4-one scaffold.

- Step 2: Introduction of the trifluoromethylbenzamide moiety via nucleophilic acyl substitution.

Critical parameters include temperature control (e.g., ice baths for exothermic reactions), solvent selection (e.g., dichloromethane for solubility), and use of coupling agents like p-trifluoromethylbenzoyl chloride .

Data Table 1: Example Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | p-Tolyl isocyanate, K₂CO₃ | CH₂Cl₂ | 0–5°C | 65–75 |

| 2 | 4-(Trifluoromethyl)benzoyl Cl | Acetonitrile | 25°C | 50–60 |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Key signals include the methyl group at δ ~2.5 ppm (2-methyl), the quinazolinone carbonyl at δ ~165 ppm, and aromatic protons from p-tolyl (δ 7.1–7.3 ppm) and benzamide (δ 7.6–8.0 ppm).

- IR: Stretching vibrations for amide C=O (~1680 cm⁻¹) and quinazolinone C=O (~1720 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

Methodological Answer:

- Use SHELXL for single-crystal X-ray refinement. Key parameters:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | <5% |

| Resolution | 0.85 Å |

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases).

- Protonate the quinazolinone N–H group for hydrogen bonding.

- Parameterize the trifluoromethyl group for van der Waals interactions.

- MD Simulations: GROMACS for stability analysis (100 ns trajectories, explicit solvent models) .

Q. How should researchers address contradictions in reported biological activities of quinazolinone derivatives?

Methodological Answer:

- Systematic Review: Compare assay conditions (e.g., IC₅₀ values under varying pH/temperature).

- Dose-Response Curves: Validate potency discrepancies using standardized protocols (e.g., ATP concentration in kinase assays).

- Meta-Analysis: Apply statistical tools (e.g., Cochrane’s Q-test) to assess heterogeneity across studies .

Q. What strategies improve the stability of this compound under experimental storage conditions?

Methodological Answer:

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

- Core Modifications: Replace p-tolyl with electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity.

- Substituent Screening: Test analogs with varied benzamide substituents (e.g., –CF₃ vs. –Cl) using in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .

Methodological Best Practices

Q. What analytical techniques validate purity for publication?

Methodological Answer:

Q. How to design a robust biological assay for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.